Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is a complex organic compound featuring a unique structure with multiple sulfur atoms and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of a dithiol compound with an amino acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms and thioxo group can form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring structure, known for their diverse biological activities.
Dithiols: Compounds containing two thiol groups, often used in similar chemical reactions.
Uniqueness
Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is unique due to its combination of a thioxo group and multiple sulfur atoms, which confer distinct chemical and biological properties not found in simpler thiazole or dithiol compounds.
Properties
Molecular Formula |
C8H9NO3S5 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
methyl 2-[[5-(2-amino-2-oxoethyl)sulfanyl-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetate |
InChI |
InChI=1S/C8H9NO3S5/c1-12-5(11)3-15-7-6(14-2-4(9)10)16-8(13)17-7/h2-3H2,1H3,(H2,9,10) |
InChI Key |
JFTMZKZTSPNABC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(SC(=S)S1)SCC(=O)N |
Origin of Product |
United States |
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